N-benzyl-N-tert-butyl-2-phenoxyacetamide
Description
N-Benzyl-N-tert-butyl-2-phenoxyacetamide is a tertiary acetamide derivative characterized by a benzyl group, a bulky tert-butyl substituent, and a phenoxy moiety attached to the acetamide core.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-benzyl-N-tert-butyl-2-phenoxyacetamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)20(14-16-10-6-4-7-11-16)18(21)15-22-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
InChI Key |
FINKXVQZQGMCLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Synthetic Methods :
- The target compound likely employs alkylation strategies similar to N-substituted 2-phenylacetamides (e.g., benzylation with benzyl chloride under phase-transfer catalysis in toluene) .
- In contrast, N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide is synthesized via a one-pot multicomponent reaction with a 95% yield, highlighting efficiency compared to stepwise alkylation .
Electron-withdrawing groups (e.g., nitro in ) reduce electron density at the amide nitrogen, whereas electron-donating phenoxy groups (target compound) may enhance nucleophilicity for further derivatization.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity: The benzyl and phenoxy groups in the target compound likely increase lipophilicity compared to nitro- or fluorophenyl-containing analogs, influencing membrane permeability in biological systems.
- Thermal Stability : Melting points (e.g., 155–157°C for ) correlate with crystallinity, whereas nitro groups () may reduce stability due to decomposition risks.
Reactivity and Functionalization Potential
- Alkylation Efficiency : Benzylation of N-substituted 2-phenylacetamides proceeds optimally under phase-transfer catalysis (e.g., KOH/toluene), but competing O-alkylation may occur without steric protection .
- Multicomponent Reactions : Compounds like demonstrate superior regioselectivity and yield compared to traditional alkylation, suggesting a modern synthetic advantage for complex acetamides.
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